8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride
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Overview
Description
LY303511 hydrochloride: is a chemical compound known for its role as an inhibitor of cell proliferation. It is a structural analog of LY294002, a selective phosphatidylinositol 3-kinase inhibitor. LY303511 hydrochloride does not inhibit phosphatidylinositol 3-kinase-dependent phosphorylation of Akt but instead inhibits mammalian target of rapamycin-dependent phosphorylation of S6 kinase . This compound has shown potential in reducing cell proliferation in human lung epithelial adenocarcinoma cells and blocking G2/M progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY303511 hydrochloride involves the reaction of 8-phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol to dissolve the reactants. The reaction is carried out at room temperature, and the product is isolated by precipitation or crystallization .
Industrial Production Methods: Industrial production of LY303511 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: LY303511 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: LY303511 hydrochloride is used in chemical research to study its inhibitory effects on cell proliferation and its interaction with various signaling pathways .
Biology: In biological research, it is used to investigate its effects on cell cycle progression and apoptosis. It has been shown to sensitize tumor cells to tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis .
Medicine: In medical research, LY303511 hydrochloride is explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation and enhance apoptosis in cancer cells .
Industry: In the industrial sector, LY303511 hydrochloride is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable compound for pharmaceutical research and development .
Mechanism of Action
LY303511 hydrochloride exerts its effects by inhibiting mammalian target of rapamycin-dependent phosphorylation of S6 kinase, which is crucial for cell proliferation and survival . It also enhances the sensitivity of tumor cells to tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis by promoting mitochondrial membrane permeabilization and activation of caspases . Additionally, it inhibits the activation of extracellular signal-regulated kinase and activator protein-1, which are involved in inflammatory cytokine production .
Comparison with Similar Compounds
Uniqueness: LY303511 hydrochloride is unique in that it does not inhibit phosphatidylinositol 3-kinase but instead targets mammalian target of rapamycin-dependent pathways. This makes it a valuable tool for studying phosphatidylinositol 3-kinase-independent mechanisms of cell proliferation and apoptosis .
Properties
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSIVYHHKLHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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